Propidium iodide (PI) is a phenanthridinium-based fluorescent dye that serves as a standard reagent for identifying non-viable cells in a population.[1][2] Its fundamental utility is based on its inability to cross the intact plasma membranes of living cells.[2][3][4] Upon loss of membrane integrity, a key indicator of cell death, PI enters the cell and intercalates with double-stranded DNA and RNA, leading to a significant (20- to 30-fold) enhancement in its fluorescence emission.[4][5][6] This property makes it a widely used tool in flow cytometry and fluorescence microscopy for the exclusion of dead cells from analysis and for quantifying cell death.[1][2][7]
While other membrane-impermeant DNA binding dyes like 7-Aminoactinomycin D (7-AAD) and Ethidium Bromide exist, they are not directly interchangeable with Propidium Iodide in many established workflows.[3][8] For instance, 7-AAD exhibits a different spectral profile with emission further in the red spectrum, which can be advantageous for reducing spectral overlap with green (FITC) and orange-red (PE) fluorophores in multi-color flow cytometry.[9][10] Conversely, PI's broad emission spectrum can present significant compensation challenges when used with PE.[11] Ethidium bromide, while chemically related, is considered more mutagenic and may not be a suitable replacement due to safety and handling protocols.[1] Furthermore, dyes like SYTOX Green, while offering significantly higher fluorescence enhancement upon DNA binding, operate in a different spectral channel (green), requiring different instrument filter sets and preventing its use as a drop-in replacement for PI in red-channel-based assays.[12][13] Therefore, the choice of viability dye is a critical procurement decision dictated by the specific instrumentation and the other fluorophores in an experimental panel.
In multi-color flow cytometry, Propidium Iodide's emission spectrum allows for its use alongside green-fluorescent dyes like FITC with minimal compensation requirements, provided detection is at longer wavelengths (~650–700 nm).[14] However, its significant spectral overlap with Phycoerythrin (PE) makes simultaneous use challenging.[1] In contrast, 7-AAD offers a distinct advantage in two-color analysis with both PE and FITC due to minimal overlap with their emission spectra, making it a better choice for panels including PE.[14][15]
| Evidence Dimension | Spectral Overlap in Flow Cytometry |
| Target Compound Data | Significant emission overlap with PE, minimal with FITC at longer wavelengths. |
| Comparator Or Baseline | 7-AAD: Minimal overlap with both PE and FITC. |
| Quantified Difference | Qualitative difference in spectral compatibility for multi-color panels. |
| Conditions | Standard multi-color flow cytometry analysis. |
This dictates the feasibility of including Propidium Iodide in specific multi-color antibody panels, directly impacting experimental design and procurement decisions for viability dyes.
Upon binding to nucleic acids, Propidium Iodide's fluorescence is enhanced 20- to 30-fold.[1][14] This provides a robust signal for distinguishing dead cells. While chemically similar, Ethidium Homodimer-1 (EthD-1), often used as a red-fluorescent dead-cell indicator, exhibits a greater, approximately 40-fold, enhancement of fluorescence upon binding.[15] This suggests that for applications requiring the highest signal-to-noise ratio, EthD-1 may be a more suitable choice.
| Evidence Dimension | Fluorescence Enhancement upon Nucleic Acid Binding |
| Target Compound Data | 20- to 30-fold enhancement |
| Comparator Or Baseline | Ethidium Homodimer-1 (EthD-1): ~40-fold enhancement |
| Quantified Difference | EthD-1 shows a ~1.3 to 2-fold greater fluorescence enhancement. |
| Conditions | Aqueous solution, upon binding to nucleic acids. |
A stronger fluorescence enhancement leads to better separation between live and dead cell populations, improving the accuracy and reliability of viability assessments.
In a direct comparison for labeling permeabilized bacteria, suspensions stained with SYTOX Green were approximately four times brighter than those stained with Propidium Iodide.[14] Critically, the background fluorescence from unbound Propidium Iodide contributed to about half of the total fluorescence measured in stained cells, whereas the background from SYTOX Green was only about 5%.[14] Furthermore, while Propidium Iodide's fluorescence increases 20- to 30-fold upon DNA binding, SYTOX dyes can exhibit a more than 500-fold enhancement.[1]
| Evidence Dimension | Signal-to-Background Ratio and Fluorescence Enhancement |
| Target Compound Data | Background signal is ~50% of total fluorescence; 20-30 fold fluorescence enhancement. |
| Comparator Or Baseline | SYTOX Green: Background signal is ~5% of total fluorescence; >500-fold fluorescence enhancement. |
| Quantified Difference | SYTOX Green provides a significantly better signal-to-background ratio and a >16-fold greater fluorescence enhancement. |
| Conditions | Staining of permeabilized bacteria for fluorescence microscopy. |
For applications demanding high sensitivity and clear distinction of dead cells, particularly with low cell numbers or weak signals, the superior signal-to-background ratio of SYTOX Green makes it a more suitable procurement choice.
Due to its reliability and well-characterized spectral properties, Propidium Iodide is a cost-effective choice for routine exclusion of dead cells in flow cytometry experiments, particularly when using single-color analysis or in panels that include green-fluorescent dyes like FITC.[1][14]
Propidium Iodide binds stoichiometrically to DNA, allowing for the quantitative analysis of DNA content to determine cell cycle phases (G0/G1, S, G2/M) in fixed and permeabilized cells.[15][16] As PI also binds to RNA, treatment with RNase is a necessary step to ensure accurate DNA content measurement.[15][17]
Propidium Iodide provides a strong red fluorescent signal in the nuclei of membrane-compromised cells, making it a straightforward stain for visually identifying dead cells in a population using fluorescence microscopy.[18]
Irritant;Health Hazard
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